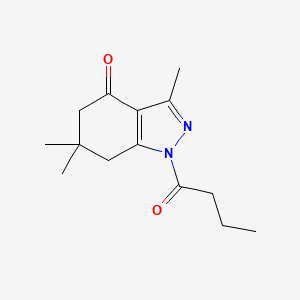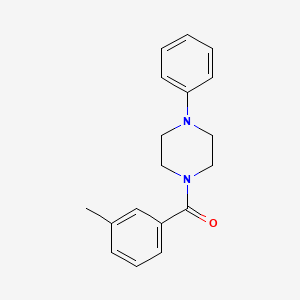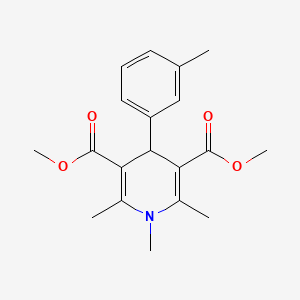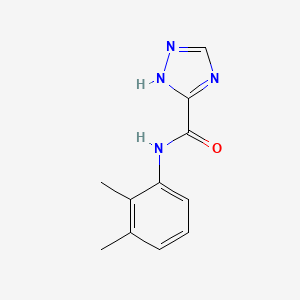![molecular formula C15H19N3O4 B5639956 3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine](/img/structure/B5639956.png)
3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic amino acids, including those with furan and pyrazole functionalities, often involves complex strategies to incorporate these moieties into the desired framework. A typical approach for synthesizing related compounds involves the Michael addition of heterocyclic nucleophiles to unsaturated precursors, followed by further functionalization steps (Ferreira, Raposo, & Costa, 2018). Another strategy employs the reaction of furan-containing chalcones with hydrazine or methyl hydrazine to yield pyrazoline derivatives, showcasing the versatility in constructing these heterocyclic systems (Kabli et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate arrangements of the furan and pyrazole rings, contributing to their unique chemical and physical properties. For instance, the crystal structure of a related compound exhibited specific dihedral angles between the phenyl and furyl rings, influencing its overall conformation and reactivity (Xiao Han, Xiaodong Yang, & Xiaochang Dai, 2011).
Chemical Reactions and Properties
Compounds containing furan and pyrazole rings participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. For example, the conversion of substituted prop-1-ynes into trisubstituted propionitriles catalyzed by a rhodium complex highlights the potential for complex transformations involving furan derivatives (Fukumoto et al., 2016). Similarly, the preparation of heterocyclic β-substituted alanine derivatives through Michael addition emphasizes the chemical versatility of these frameworks (Ferreira, Maia, & Monteiro, 1999).
Physical Properties Analysis
The physical properties of heterocyclic amino acids and related compounds, such as their photophysical and chemosensory attributes, are significantly influenced by their molecular structure. The novel furyl-benzoxazol-5-yl-L-alanines, for example, demonstrated sensitivity to transition metal cations, indicative of their potential utility as fluorescent reporters (Ferreira, Raposo, & Costa, 2018).
Chemical Properties Analysis
The reactivity and chemical behavior of compounds containing furan and pyrazole rings are shaped by their unique electronic and structural features. The reactivity towards transition metal cations and the ability to undergo specific chemical transformations highlight the rich chemistry associated with these heterocycles. Their involvement in various chemical reactions, including cycloadditions and nucleophilic substitutions, underscores their utility in synthesizing complex molecular architectures (Ferreira, Raposo, & Costa, 2018).
Propiedades
IUPAC Name |
3-(furan-2-yl)-2-[(3-methyl-1-propylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-6-18-9-12(10(2)17-18)14(19)16-13(15(20)21)8-11-5-4-7-22-11/h4-5,7,9,13H,3,6,8H2,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQOAXJOZFPIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NC(CC2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)
![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)
![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)


![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)

![4-[(4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5639945.png)
![2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5639953.png)
